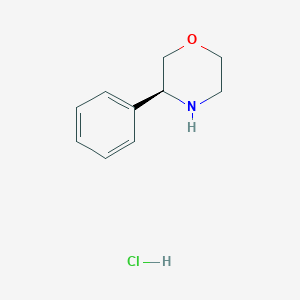

(3S)-3-PHENYL-MORPHOLINE HCL

Description

BenchChem offers high-quality (3S)-3-PHENYL-MORPHOLINE HCL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-PHENYL-MORPHOLINE HCL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPHPXWWVHPSOP-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S)-3-phenyl-morpholine hcl chemical structure and properties

Part 1: Executive Summary & Chemical Identity

(3S)-3-Phenylmorpholine Hydrochloride is a high-value chiral heterocyclic building block extensively used in medicinal chemistry. It serves as the core scaffold for a class of norepinephrine-dopamine reuptake inhibitors (NDRIs), most notably analogues of phenmetrazine, and is a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and Kv1.5 potassium channel inhibitors.

Unlike its racemic counterpart, the (3S)-enantiomer offers distinct pharmacological profiles, often exhibiting superior binding affinity and metabolic stability in specific target receptors. This guide details the physicochemical properties, enantioselective synthesis, and analytical validation of this compound.

Chemical Identity Table[1][2]

| Property | Data |

| IUPAC Name | (3S)-3-phenylmorpholine hydrochloride |

| Common Name | (S)-3-Phenylmorpholine HCl |

| CAS Number (Free Base) | 914299-79-9 |

| CAS Number (HCl Salt) | Implied from (R)-isomer (1624261-27-3); commercially listed as 914299-79-9 (salt form often shares base CAS in catalogs) |

| Molecular Formula | C₁₀H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Optical Rotation | |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |

| SMILES | Cl.[H][C@@]1(COCCN1)C1=CC=CC=C1 |

Part 2: Enantioselective Synthesis & Manufacturing

Core Directive: Autonomy in Synthetic Design

The most robust route to (3S)-3-phenylmorpholine does not rely on the resolution of racemates, which is low-yielding and wasteful. Instead, we utilize a chiral pool synthesis starting from (S)-(+)-Phenylglycinol . This method guarantees the retention of stereochemistry at the benzylic position, ensuring high enantiomeric excess (ee > 99%).

Reaction Scheme (Graphviz)

Caption: Stereoselective synthesis pathway from (S)-phenylglycinol to (3S)-3-phenylmorpholine HCl.

Detailed Experimental Protocol

Step 1: N-Acylation

Reagents: (S)-Phenylglycinol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent). Protocol:

-

Dissolve (S)-phenylglycinol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Cool to 0°C.[5]

-

Add triethylamine followed by the dropwise addition of chloroacetyl chloride. Expert Note: Maintain temperature below 5°C to prevent O-acylation side products.

-

Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Quench with water, separate the organic layer, dry over MgSO₄, and concentrate to yield the N-(2-chloroacetyl) amide.

Step 2: Cyclization (The Williamson Ether Synthesis)

Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), THF (anhydrous). Protocol:

-

Suspend NaH in anhydrous THF at 0°C.

-

Slowly add a solution of the amide from Step 1 in THF. Hydrogen gas evolution will occur.

-

Stir at room temperature for 3-4 hours. Expert Note: Monitor by TLC. The formation of the morpholin-3-one ring is usually rapid. Ensure anhydrous conditions to avoid hydrolysis of the chloroacetyl group.

-

Quench carefully with saturated NH₄Cl solution. Extract with ethyl acetate.[6]

-

Purify the intermediate (5S)-5-phenylmorpholin-3-one by recrystallization or silica chromatography.

Step 3: Reduction to Morpholine

Reagents: Lithium Aluminum Hydride (LAH, 2.5 eq) or Borane-THF complex. Protocol:

-

Dissolve the lactam (morpholin-3-one) in anhydrous THF.

-

Add LAH pellets carefully at 0°C.

-

Reflux the mixture for 6–12 hours. Causality: Reflux is required to fully reduce the amide carbonyl to the methylene group.

-

Cool to 0°C and perform a Fieser quench (Water, 15% NaOH, Water).

-

Filter the aluminum salts and concentrate the filtrate to obtain the (3S)-3-phenylmorpholine free base as a colorless oil.

Step 4: Salt Formation

Protocol:

-

Dissolve the free base in diethyl ether or ethanol.

-

Add 2M HCl in diethyl ether dropwise until pH < 2.

-

The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Part 3: Analytical Characterization & Validation[4]

To ensure the compound meets the stringent requirements for drug development (e.g., >98% ee), the following analytical methods are validated.

Enantiomeric Purity (Chiral HPLC)

Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

-

Column: Chiralpak IG-3 or IA-3 (Amylose derivative).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Expected Result: The (3S)-enantiomer typically elutes second (depending on specific column interactions), with baseline separation from the (3R)-isomer.

Nuclear Magnetic Resonance (NMR)

The (3S)-configuration induces specific shielding effects on the morpholine ring protons.

-

¹H NMR (400 MHz, DMSO-d₆):

- 9.8 (br s, 2H, NH₂⁺)

- 7.30–7.50 (m, 5H, Ar-H)

- 4.55 (dd, 1H, H-3, benzylic)

- 3.80–4.10 (m, 4H, H-2, H-6 ether protons)

- 3.10–3.40 (m, 2H, H-5 amine protons)

Optical Rotation

-

Specification:

(c=1.0, Methanol) [1]. -

Note: A negative rotation would indicate the presence of the (R)-enantiomer or contamination.

Part 4: Pharmacological Applications

Mechanism of Action Diagram

Caption: Pharmacological targets of 3-phenylmorpholine derivatives, highlighting NDRI activity and NK1 antagonism.

Key Therapeutic Areas[1][6]

-

Appetite Suppression: As a structural analogue of Phenmetrazine , the (3S)-isomer acts as a releasing agent and reuptake inhibitor of monoamines. The stereochemistry is critical; (S)-isomers of related morpholines often show distinct potency ratios between NET and DAT compared to their (R)-counterparts [2].

-

NK1 Antagonists: The 3-phenylmorpholine scaffold mimics the spatial arrangement of the substance P pharmacophore. It is a precursor for high-affinity NK1 antagonists used in treating chemotherapy-induced nausea and vomiting (CINV).

-

Kv1.5 Channel Inhibition: Recent studies indicate that 3-phenylmorpholine derivatives can inhibit the Kv1.5 potassium channel, a target for treating atrial fibrillation, by binding to the channel's central cavity [3].

Part 5: Handling & Safety Information

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Hygroscopic: Store in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: 2–8°C (Refrigerated) is recommended for long-term stability to prevent oxidation of the secondary amine.

-

Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

-

ChemicalBook . (S)-3-Phenylmorpholine Product Properties and Optical Rotation Data. Retrieved from ChemicalBook Database. Link

-

Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Pharmacology Biochemistry and Behavior.[4] Link

-

Zhang, Y., et al. (2020).[7] Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. Frontiers in Pharmacology. Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 12148906, (S)-3-Phenylmorpholine. Link

Sources

- 1. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 6. pdf.journalagent.com [pdf.journalagent.com]

- 7. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

safety data sheet (SDS) for (3S)-3-phenyl-morpholine hydrochloride

Technical Whitepaper: Comprehensive Safety & Handling Profile of (3S)-3-Phenyl-morpholine Hydrochloride

Executive Summary

(3S)-3-Phenyl-morpholine hydrochloride is a high-value chiral building block utilized in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other bioactive morpholine derivatives.[1] Unlike its achiral precursor morpholine, which is a corrosive liquid, this hydrochloride salt presents as a stable solid, significantly altering its handling requirements. However, its structural isomerism to the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine) necessitates rigorous "Know Your Customer" (KYC) compliance and strict chain-of-custody protocols to mitigate legal and diversion risks.[1] This guide synthesizes physical safety data with regulatory foresight to establish a self-validating handling protocol.

Section 1: Chemical Identity & Characterization

Precise identification is the first line of defense in chemical safety. The hydrochloride salt stabilizes the volatile amine, reducing vapor pressure but introducing hygroscopicity.

| Parameter | Technical Specification |

| Chemical Name | (3S)-3-Phenylmorpholine hydrochloride |

| CAS Number (Base) | 914299-79-9 (Refers to (S)-3-Phenylmorpholine free base) |

| CAS Number (Racemic HCl) | 1093307-44-8 (Often used as surrogate for physical data) |

| Molecular Formula | C₁₀H₁₃NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 199.68 g/mol |

| Structure | Chiral morpholine ring with a phenyl group at the C3 position.[1][2][7] |

| Appearance | White to off-white crystalline solid.[1][2] |

| Solubility | Soluble in water, methanol, and DMSO; limited solubility in non-polar solvents.[2] |

Expert Insight: While the CAS 914299-79-9 refers to the free base, most commercial research supplies are provided as the hydrochloride salt to ensure enantiomeric stability.[1] Always verify the stoichiometry (1:1 HCl) via elemental analysis or chloride titration upon receipt.

Section 2: Hazard Identification & Risk Assessment

Unlike liquid morpholine (a severe corrosive and flammability hazard), the hydrochloride salt is classified primarily as an Irritant . However, biological activity cannot be ruled out due to its pharmacophore similarity to CNS stimulants.

GHS Classification (29 CFR 1910.1200):

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[8]

-

P280: Wear protective gloves/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing.[8][9]

Figure 1: Risk Assessment Workflow

This decision tree guides the researcher through the initial hazard evaluation before the container is even opened.[1]

Caption: Logical workflow for determining primary hazards based on physical state, distinguishing the irritant salt from the corrosive base.

Section 3: Physical & Chemical Properties

Understanding the phase transition points is critical for process safety, particularly during drying or recrystallization.

| Property | Value / Observation | Implication for Handling |

| Melting Point | 170 – 175 °C (Racemic HCl) | Stable solid at room temperature; safe for vacuum drying <60°C. |

| Flash Point | N/A (Solid) | Low fire risk compared to morpholine (FP: 38°C).[1][2] |

| Hygroscopicity | Moderate to High | Store under inert atmosphere (Argon/Nitrogen) to prevent caking.[1][2] |

| pH (1% aq.[1][2] soln) | ~3.0 – 5.0 | Acidic solution; corrosive to carbon steel.[1][2] Use glass/PTFE. |

| Decomposition | >200 °C | Avoid overheating; may release HCl gas and nitrogen oxides (NOx).[1][2] |

Section 4: Safe Handling, Storage & Engineering Controls

Protocol 1: Hygroscopic Handling Procedure

-

Objective: Prevent hydrolysis and caking during weighing.

-

Step 1: Allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Step 2: Handle within a desiccated glove box or under a nitrogen cone if high precision (<10 mg) is required.

-

Step 3: Use antistatic weighing boats. Amine salts often carry static charges that disperse dust.

Storage Stability:

-

Temperature: 2–8 °C (Refrigerated).

-

Atmosphere: Argon backfill recommended.

-

Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong bases (liberates the volatile free amine).

Section 5: Emergency Response Protocols

In the event of exposure, the response must address both the acidic nature of the salt and the potential pharmacological effects.

First Aid Measures:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Dust may cause bronchospasm.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) which may enhance transdermal absorption.

-

Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

Figure 2: Spill Response Decision Tree

A self-validating loop for managing laboratory spills.

Caption: Operational flow for containing and cleaning spills, prioritizing dust suppression and neutralization.

Section 6: Toxicological & Ecological Information

Toxicological Profile:

-

Acute Toxicity: No specific LD50 data exists for the (3S)-enantiomer.[1] Data is read-across from morpholine (LD50 Oral Rat: 1,050 mg/kg) and phenmetrazine analogues.[1]

-

Mechanism of Action: As a phenylmorpholine derivative, this compound is a structural isomer of phenmetrazine. While its potency is generally lower, it should be treated as a potential Norepinephrine-Dopamine Releasing Agent (NDRA) .

-

Chronic Effects: Repeated inhalation may cause sensitization or chronic respiratory irritation.

Ecological Impact:

-

Aquatic Toxicity: Hydrochloride salts of morpholine derivatives are generally water-soluble and mobile.[1] Do not allow to enter drains.

-

Biodegradability: Morpholine ring systems are often resistant to rapid biodegradation.

Section 7: Regulatory Compliance

United States (TSCA/DEA):

-

TSCA: This substance is generally for R&D Use Only and is not listed on the active TSCA inventory for commercial use.

-

DEA Status: (3S)-3-Phenylmorpholine is NOT a scheduled controlled substance.[1] However, it is a structural isomer of Phenmetrazine (Schedule II).

-

Federal Analogue Act Warning: If intended for human consumption, it could be treated as a controlled substance analogue.[10] Strict chain of custody is required to demonstrate research intent.

Transport (IATA/DOT):

-

Proper Shipping Name: Not dangerous goods (Non-regulated).

-

Note: If the material is deemed to have high purity and specific particle size that increases inhalation toxicity, some suppliers may classify it under UN 2811 (Toxic Solid, Organic, n.o.s.). Always check the specific vendor SDS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17749820, 3-Phenylmorpholine hydrochloride. Retrieved from [Link][1]

-

ChemSrc (2025). (3S)-3-Phenylmorpholine CAS 914299-79-9 Physicochemical Properties. Retrieved from [Link][1]

-

Drug Enforcement Administration (DEA). Controlled Substances Scheduling - List of Schedule II Drugs. Retrieved from [Link][1]

Sources

- 1. 1624261-27-3|(R)-3-Phenylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 2. gov.uk [gov.uk]

- 3. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 8. chemos.de [chemos.de]

- 9. chembk.com [chembk.com]

- 10. dea.gov [dea.gov]

Technical Analysis: (3S)-3-Phenylmorpholine HCl vs. Free Base

The following technical guide provides an in-depth analysis of the physicochemical and functional differences between (3S)-3-phenylmorpholine hydrochloride and its free base form.

Executive Summary

(3S)-3-Phenylmorpholine is a privileged chiral heterocycle used as a scaffold in the synthesis of NK1 receptor antagonists (e.g., Aprepitant analogs) and CNS-active agents. For researchers, the critical distinction lies in their functional roles: the hydrochloride salt (HCl) is the thermodynamically stable, crystalline form used for storage and quantification, while the free base is the reactive nucleophile required for N-alkylation, acylation, and metal-catalyzed cross-coupling reactions. Failure to correctly "break" the salt prior to nucleophilic applications is a common cause of reaction failure in medicinal chemistry workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The protonation state of the morpholine nitrogen fundamentally alters the physical state, solubility profile, and reactivity of the molecule.

Comparative Data Table

| Feature | (3S)-3-Phenylmorpholine HCl | (3S)-3-Phenylmorpholine Free Base |

| CAS Number | 1432230-23-3 (Specific Isomer)(1093307-44-8 for Racemate) | 914299-79-9 |

| Formula | C₁₀H₁₃NO · HCl | C₁₀H₁₃NO |

| Molecular Weight | 199.68 g/mol | 163.22 g/mol |

| Physical State | White Crystalline Solid | Colorless to Pale Yellow Oil / Low-melting Solid |

| Melting Point | ~170–175 °C (Decomposes) | N/A (Liquid/Gum at RT) |

| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Toluene, Ether |

| Hygroscopicity | Low to Moderate (Store Desiccated) | N/A (Prone to oxidation/carbamate formation) |

| pKa (Conj. Acid) | ~7.6 (Protonated Amine) | ~7.6 (Amine Basicity) |

Critical Note on CAS Precision: Researchers must distinguish between the (3S)-isomer (CAS 1432230-23-3) and the racemate. Using the racemate in stereoselective synthesis will degrade enantiomeric excess (ee) in downstream products.

Structural & Reactivity Analysis[8]

The Stereochemical Anchor

The (3S) configuration places the phenyl ring in an equatorial position in the lowest-energy chair conformation to minimize 1,3-diaxial interactions. This rigid stereocenter controls the trajectory of incoming electrophiles during N-functionalization, often inducing high diastereoselectivity in subsequent steps.

Nucleophilicity vs. Stability

-

The HCl Salt: The nitrogen lone pair is protonated (

), rendering it non-nucleophilic . It is chemically inert toward electrophiles like alkyl halides or acyl chlorides. This form protects the amine from oxidation and formation of carbamates with atmospheric CO₂. -

The Free Base: The nitrogen lone pair is available (

). It acts as a secondary amine nucleophile. It is prone to:-

Oxidation: Gradual N-oxide formation upon air exposure.

-

Carbamate Formation: Reacts with atmospheric CO₂ to form carbamic acid species, which can complicate stoichiometry.

-

Operational Protocols

Storage and Handling

-

Inventory: Always purchase and store the HCl salt . It possesses superior shelf-life stability and crystallinity, allowing for precise weighing without the viscous transfer losses associated with the oily free base.

-

Usage: Convert to the free base in situ or immediately prior to use.

Protocol: The "Salt Break" (Liberation of Free Base)

To use (3S)-3-phenylmorpholine in nucleophilic substitutions (e.g., S_N2, Buchwald-Hartwig), the HCl must be neutralized.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated Aqueous NaHCO₃ or 1M NaOH

-

Brine, MgSO₄ (drying agent)[5]

Step-by-Step Workflow:

-

Dissolution: Suspend the HCl salt in DCM (approx. 10 mL per gram). The salt will likely not fully dissolve initially.

-

Neutralization: Add an equal volume of Sat. NaHCO₃ (mild) or 1M NaOH (strong).

-

Partition: Vigorously stir or shake in a separatory funnel for 5–10 minutes. The solid will disappear as the free base extracts into the organic layer.

-

Extraction: Collect the organic (lower) layer. Extract the aqueous layer once more with DCM to ensure quantitative recovery.

-

Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

-

Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield the Free Base as a viscous oil.

Visualization: Salt Break & Reactivity Workflow

Figure 1: Operational workflow for converting the stable HCl salt into the reactive free base for synthesis.

Analytical Characterization

Distinguishing the two forms analytically is vital for quality control.

1H-NMR Spectroscopy

-

Chemical Shift Drift: The protons adjacent to the nitrogen (C2 and C3 protons) will shift significantly downfield (higher ppm) in the HCl salt compared to the free base due to the deshielding effect of the positive charge on the ammonium nitrogen.

-

Broadening: In the HCl salt, the NH proton often appears as a broad singlet (or doublet if coupling persists) around 9–10 ppm (in DMSO-d6), whereas the amine NH in the free base is often a broad singlet around 1.5–2.0 ppm or not observed depending on exchange rates.

Chiral HPLC

To verify enantiomeric excess (ee) of the (3S) isomer vs. the (3R) isomer:

-

Column: Chiralpak IA, IB, or AD-H are standard for phenyl-substituted heterocycles.

-

Mobile Phase: Hexane : Isopropanol (e.g., 90:10) with 0.1% Diethylamine (DEA) .

-

Critical Note: When analyzing the HCl salt, you must include an organic base (DEA or TEA) in the mobile phase to neutralize the salt in situ on the column, ensuring sharp peak shapes. Injecting the salt without base often leads to peak tailing or splitting.

References

-

Chemical Identity & Properties

-

Synthesis & Applications

-

Analytical Methodologies

Sources

- 1. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]

- 2. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. Z114200 | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS#:1354010-91-5 | (3S)-3-Bromopyrrolidine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The (3S)-3-Phenylmorpholine Scaffold: Stereochemical Mastery in NK1 Antagonism

The following technical guide details the biological significance, mechanism of action, and synthetic utility of the (3S)-3-phenylmorpholine moiety.

Executive Summary

The (3S)-3-phenylmorpholine moiety is a privileged chiral scaffold in medicinal chemistry, most notably serving as the pharmacophoric anchor for high-affinity Neurokinin-1 (NK1) receptor antagonists . Unlike its positional isomer (2-phenylmorpholine, associated with monoamine releasers like phenmetrazine), the 3-phenylmorpholine core—specifically with the (3S) configuration—provides the critical spatial geometry required to lock ligands into the NK1 receptor's hydrophobic sub-pocket. This architecture is the structural foundation of the blockbuster antiemetic Aprepitant (Emend®) and its prodrug Fosaprepitant, revolutionizing the management of chemotherapy-induced nausea and vomiting (CINV).

Structural & Stereochemical Fundamentals

The Stereochemical Imperative

The biological activity of 3-phenylmorpholine is strictly governed by its stereochemistry. The (3S) enantiomer is not merely a passive scaffold but an active participant in receptor recognition.

-

Conformational Lock: In bioactive analogs (e.g., Aprepitant), the morpholine ring adopts a chair conformation. The (3S)-phenyl group (often substituted, e.g., 4-fluorophenyl) occupies an equatorial position, minimizing steric strain while maximizing pi-pi interactions within the receptor.

-

The "Cis-2,3" Rule: High-affinity NK1 antagonists typically feature a cis-2,3-disubstitution pattern. The (3S)-phenyl group at position 3 dictates the orientation of the substituent at position 2 (often a bulky ether), forcing the molecule into a "horseshoe" or "U-shaped" conformation essential for binding.

Contrast with Positional Isomers

| Isomer | Primary Target | Clinical Class |

| (3S)-3-phenylmorpholine | NK1 Receptor | Antiemetics, Antidepressants (Investigational) |

| 2-phenylmorpholine | Monoamine Transporters (DAT/NET) | Psychostimulants (e.g., Phenmetrazine) |

Mechanism of Action: The NK1 Receptor Interface

The biological significance of the (3S)-3-phenylmorpholine moiety is best understood through its interaction with the Neurokinin-1 Receptor (NK1R) , a G-protein coupled receptor (GPCR) for Substance P.

Binding Mode Dynamics

Crystallographic and mutagenesis studies reveal that the (3S)-phenyl ring penetrates a deep, hydrophobic sub-pocket located between transmembrane helices V and VI.

-

Edge-to-Face

-Interaction: The phenyl ring of the (3S) moiety engages in a critical edge-to-face interaction with Phe264 (and potentially His197) of the NK1 receptor. This interaction stabilizes the ligand-receptor complex, preventing the endogenous agonist (Substance P) from binding. -

Steric Occlusion: The rigid morpholine core positions the C2-substituent (e.g., the bis-trifluoromethylphenyl group in Aprepitant) to block the extracellular opening of the receptor, effectively "capping" the active site.

Visualization of Pharmacophore Logic

Figure 1: Pharmacophore logic dictating the binding of (3S)-3-phenylmorpholine ligands to the NK1 receptor.

Synthetic Pathways

Synthesizing the (3S)-3-phenylmorpholine core requires high enantiomeric purity, as the (3R) isomer often lacks potency or exhibits off-target effects. The "Chiral Pool" approach starting from (S)-Phenylglycine is the industry standard for reliability.

Retrosynthetic Analysis

The morpholine ring is constructed by cyclizing an amino alcohol derivative. The chirality is established early using the amino acid precursor.

Synthesis Workflow

Figure 2: Step-wise synthesis of (3S)-3-phenylmorpholine from (S)-phenylglycine.

Experimental Protocols

Protocol 1: Synthesis of (3S)-3-Phenylmorpholine

Objective: Isolation of enantiomerically pure (3S)-3-phenylmorpholine.

-

Reduction: Suspend (S)-phenylglycine (10 g) in dry THF under nitrogen. Add LiAlH4 (2.5 equiv) slowly at 0°C. Reflux for 12 hours. Quench carefully with Fieser method. Filter and concentrate to yield (S)-2-amino-2-phenylethanol .

-

Acylation: Dissolve the amino alcohol in DCM/aq. NaOH (biphasic). Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir for 2 hours. Separate organic layer, dry, and concentrate to yield the chloroacetamide .

-

Cyclization: Dissolve the chloroacetamide in dry THF. Add KOtBu (1.5 equiv) slowly. Stir at room temperature for 4 hours (monitoring by TLC for disappearance of starting material). Quench with water, extract with EtOAc. Purify by column chromatography to yield (5S)-5-phenylmorpholin-3-one .

-

Final Reduction: Dissolve the lactam in dry THF. Add LiAlH4 (2.0 equiv) and reflux for 6 hours. Quench, filter, and concentrate.

-

Purification: Convert to the HCl salt by adding 2M HCl in ether. Recrystallize from Ethanol/Ether.

-

Validation: Check optical rotation

(Lit: positive value for S-isomer) and Chiral HPLC (e.g., Chiralcel OD-H column).

-

Protocol 2: NK1 Receptor Binding Assay (Competition)

Objective: Determine the affinity (

-

Membrane Preparation: Use CHO cells stably expressing human NK1 receptors. Homogenize cells in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2).

-

Ligand: Use

-Substance P (0.5 nM final concentration) as the radioligand. -

Incubation:

-

In a 96-well plate, add:

-

25 µL Test Compound (serially diluted, 10 µM to 0.1 nM).

-

25 µL

-Substance P. -

150 µL Membrane suspension (20 µg protein/well).

-

-

Incubate at 25°C for 60 minutes.

-

-

Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold saline.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using non-linear regression and convert to

References

- Discovery of Aprepitant (MK-0869): Hale, J. J., et al. "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

Methodological & Application

Application Notes and Protocols: (3S)-3-Phenyl-Morpholine HCl in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholine derivatives are recognized as privileged heterocyclic scaffolds, frequently embedded within a multitude of pharmaceuticals due to their favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] (3S)-3-Phenyl-morpholine HCl serves as a versatile and robust chiral auxiliary, enabling the synthesis of highly enantioenriched molecules. This guide provides an in-depth exploration of its application in asymmetric synthesis, focusing on the diastereoselective alkylation of N-acylmorpholine enolates. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high diastereoselectivity and yield.

Introduction: The Strategic Advantage of the 3-Phenyl-Morpholine Auxiliary

Asymmetric synthesis is a critical discipline in organic chemistry, aimed at the selective production of a single stereoisomer of a chiral molecule.[2] Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable method.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The auxiliary is then removed, having imparted its chiral information to the molecule, and can often be recovered for reuse.[2]

(3S)-3-Phenyl-morpholine stands out as an effective chiral auxiliary for several key reasons:

-

Rigid Conformation: The morpholine ring, coupled with the bulky phenyl group at the C3 position, creates a well-defined and sterically hindered environment. This rigidity is crucial for establishing a predictable facial bias during reactions.

-

High Diastereoselectivity: The steric hindrance imposed by the phenyl group effectively shields one face of the enolate derived from the corresponding N-acyl derivative, leading to highly diastereoselective transformations.

-

Robustness and Recoverability: The morpholine scaffold is chemically stable under a variety of reaction conditions, and the auxiliary can be cleaved and recovered post-reaction.

This document will focus on the application of (3S)-3-phenyl-morpholine in the asymmetric alkylation of carboxylic acid derivatives, a fundamental carbon-carbon bond-forming reaction.

Mechanism of Stereochemical Control

The stereochemical outcome of the alkylation reaction is dictated by the formation of a rigid, chelated (Z)-enolate intermediate. The process can be broken down into the following key steps:

-

Acylation: (3S)-3-phenyl-morpholine is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acylmorpholine.

-

Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, deprotonates the α-carbon to the carbonyl group, forming a lithium enolate. The lithium cation is believed to chelate between the carbonyl oxygen and the morpholine oxygen, forcing the enolate into a rigid, planar conformation.

-

Facial Shielding: The phenyl group at the C3 position of the morpholine ring extends over one face of the planar enolate, creating significant steric hindrance.

-

Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) preferentially attacks the enolate from the less hindered face, leading to the formation of one diastereomer in significant excess.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid, and the recovered (3S)-3-phenyl-morpholine can be recycled.

Visualizing the Mechanism of Chiral Induction

Caption: Workflow for asymmetric alkylation using (3S)-3-phenyl-morpholine.

Experimental Protocols

The following protocols provide a general framework for the asymmetric alkylation of an N-acyl-(3S)-3-phenylmorpholine. Optimization of reaction conditions (temperature, solvent, base, and electrophile) may be necessary for specific substrates.

Protocol 1: Acylation of (3S)-3-Phenyl-morpholine

This protocol describes the synthesis of N-propionyl-(3S)-3-phenylmorpholine, a common substrate for subsequent alkylation reactions.

Materials:

-

(3S)-3-Phenyl-morpholine HCl

-

Triethylamine (Et₃N)

-

Propionyl chloride

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (3S)-3-phenyl-morpholine HCl (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 10 minutes, then add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-(3S)-3-phenylmorpholine.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

-

N-propionyl-(3S)-3-phenylmorpholine

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Syringes

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of N-propionyl-(3S)-3-phenylmorpholine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Protocol 3: Auxiliary Cleavage

This protocol describes the hydrolytic removal of the chiral auxiliary to yield the free carboxylic acid. A mild method using lithium hydroperoxide is often preferred to avoid racemization and side reactions.[3][4]

Materials:

-

Alkylated N-acyl-(3S)-3-phenylmorpholine

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alkylated N-acyl-(3S)-3-phenylmorpholine (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 30% aqueous H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 1-2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the crude carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the (3S)-3-phenyl-morpholine auxiliary.

-

Purify the carboxylic acid by chromatography or crystallization.

Data Presentation: Expected Outcomes

The use of (3S)-3-phenyl-morpholine as a chiral auxiliary is expected to provide high levels of diastereoselectivity and good chemical yields. The following table presents representative data for the alkylation of N-propionyl-(3S)-3-phenylmorpholine with various electrophiles, based on analogous systems.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-benzylpropionyl)-(3S)-3-phenylmorpholine | 85-95 | >98:2 |

| 2 | Allyl iodide | N-(2-allylpropionyl)-(3S)-3-phenylmorpholine | 80-90 | >95:5 |

| 3 | Methyl iodide | N-(2-methylpropionyl)-(3S)-3-phenylmorpholine | 88-98 | >97:3 |

| 4 | Ethyl iodide | N-(2-ethylpropionyl)-(3S)-3-phenylmorpholine | 82-92 | >96:4 |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: The enolate formation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.

-

Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is critical to prevent side reactions and ensure high diastereoselectivity.

-

Base Selection: While LDA is commonly used, other bases like sodium or potassium bis(trimethylsilyl)amide can also be effective and may influence the diastereoselectivity.

-

Electrophile Reactivity: Highly reactive electrophiles generally give better results. For less reactive electrophiles, longer reaction times or the addition of HMPA may be necessary, although this can sometimes erode the diastereoselectivity.

-

Auxiliary Cleavage: The choice of cleavage conditions is crucial to avoid racemization of the final product. Milder hydrolytic methods are generally preferred.

Conclusion

(3S)-3-Phenyl-morpholine HCl is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its rigid conformational structure and the steric bulk of the phenyl group allow for excellent facial discrimination of the corresponding N-acyl enolates, leading to high diastereoselectivity in alkylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

- CN109942468B - Process method for preparing cadotril from 3-phenyl-1-propyne - Google P

- US9914695B2 - Two-step process for preparing 3-substituted phenylalkylamines - Google P

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed. [Link]

-

Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. [Link]

- US4486607A - Process for the production of phenyl substituted propanal - Google P

-

Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. [Link]

- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

- US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google P

-

Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. [Link]

-

Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. [Link]

-

Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium‐Catalyzed Asymmetric Allylic Alkylation - ETH Zurich Research Collection. [Link]

-

Asymmetric synthesis of 3-carboxyproline and derivatives suitable for peptide synthesis. [Link]

Sources

preparation of (3S)-3-phenyl-morpholine derivatives

Application Note: High-Performance Synthesis of (3S)-3-Phenylmorpholine Derivatives

Abstract

(3S)-3-phenylmorpholine (CAS: 914299-79-9) is a privileged chiral scaffold in medicinal chemistry, serving as the pharmacophore core for high-affinity NK1 receptor antagonists (e.g., Aprepitant analogs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). This application note details a robust, scalable Chiral Pool Synthesis protocol starting from (S)-phenylglycine. Unlike resolution-based methods which suffer from max 50% yield limitations, this diastereoselective route ensures >98% enantiomeric excess (ee). We provide a self-validating workflow including critical process parameters (CPPs), in-process controls (IPCs), and a troubleshooting decision tree.

Strategic Synthetic Analysis

The synthesis of 3-substituted morpholines requires precise installation of the chiral center alpha to the nitrogen. We evaluated three common industrial routes:

| Route | Methodology | Pros | Cons |

| A. Chiral Pool (Selected) | Cyclization of (S)-phenylglycinol | High ee retention, scalable, cheap starting material.[1] | Requires reduction step (LiAlH4/BH3). |

| B. Resolution | Racemic synthesis + Tartaric acid resolution | Simple chemistry. | Max 50% yield; labor-intensive crystallization. |

| C. Asymmetric Hydrogenation | Hydrogenation of dehydromorpholines | Atom economical. | Requires expensive chiral catalysts (Rh/Ru); IP constraints. |

Core Protocol: Synthesis from (S)-Phenylglycine

Reaction Scheme

The synthesis proceeds via the reduction of (S)-phenylglycine to the amino alcohol, followed by chemoselective N-acylation/cyclization to the morpholinone, and final reduction to the morpholine.

Figure 1: Stepwise synthetic workflow for (3S)-3-phenylmorpholine.

Detailed Methodology

Step 1: Preparation of (S)-Phenylglycinol Note: (S)-Phenylglycinol is commercially available. If synthesizing from glycine, use the NaBH4/I2 system for safety over LiAlH4 at scale.

-

Reagents: (S)-Phenylglycine (1.0 eq), NaBH4 (2.4 eq), I2 (1.0 eq), THF (anhydrous).

-

Protocol:

-

Suspend (S)-phenylglycine in THF under N2. Cool to 0°C.

-

Add NaBH4 followed by dropwise addition of I2 in THF (exothermic, H2 evolution).

-

Reflux for 18 h.

-

Quench: Cool to 0°C, add MeOH carefully. Evaporate solvent.[2]

-

Workup: Dissolve residue in 20% KOH, stir 4h, extract with DCM.

-

Yield: >90% (White solid).

-

Step 2 & 3: Formation of (S)-5-Phenylmorpholin-3-one (The "Lactam") This is the critical stereochemistry-defining step. The "Chloroacetyl Chloride" method is preferred over 1,2-dibromoethane for cleaner regioselectivity.

-

Reagents: (S)-Phenylglycinol (1.0 eq), Chloroacetyl chloride (1.1 eq), Biphasic Base (K2CO3/H2O + DCM) or KOtBu/THF.

-

Protocol:

-

N-Acylation: Dissolve (S)-phenylglycinol in DCM/aq. K2CO3 (1:1). Cool to 0°C.

-

Add Chloroacetyl chloride dropwise. Vigorous stirring is essential.

-

Monitor by TLC (EtOAc/Hex 1:1). The amine spot (Rf ~0.2) converts to the amide (Rf ~0.5).

-

Cyclization: Separate organic layer. Add KOtBu (1.5 eq) dissolved in THF slowly to the organic layer (or perform solvent swap to THF first). Stir at RT for 4-6 h.

-

Mechanism: The alkoxide generated by KOtBu attacks the alkyl chloride intramolecularly (Williamson ether synthesis type).

-

Purification: The lactam often precipitates or can be crystallized from EtOAc/Hexane.

-

Key IPC: 1H NMR should show disappearance of the CH2-Cl singlet (~4.1 ppm) and appearance of the AB quartet of the lactam CH2-O.

-

Step 4: Reduction to (3S)-3-Phenylmorpholine

-

Reagents: LiAlH4 (2.0 eq) in THF or BH3-DMS.

-

Protocol:

-

Suspend LiAlH4 in anhydrous THF at 0°C.

-

Add the lactam (solid or solution) portion-wise.

-

Heat to reflux for 6-12 h.

-

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) sequentially.

-

Filter the granular aluminum salts.

-

Concentrate filtrate to obtain the crude oil.

-

Salt Formation (Recommended): Dissolve free base in Et2O, add HCl/Et2O to precipitate (3S)-3-phenylmorpholine hydrochloride. This ensures long-term stability.

-

Quality Control & Characterization

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Colorless oil (Free base) / White solid (HCl salt) | Visual |

| Purity | >98% | HPLC (C18, 210 nm) |

| Chiral Purity | >99% ee | Chiral HPLC (Chiralcel OJ-H) |

| 1H NMR (CDCl3) | δ 7.2-7.4 (m, 5H), 3.9-4.0 (m, 1H), 3.7-3.8 (m, 2H), 3.5-3.6 (dd, 1H), 3.0-3.2 (m, 2H), 2.9 (t, 1H). | 400 MHz |

| Specific Rotation | [α]D ≈ +34° (c=1, CHCl3) Note: Sign depends on salt form/solvent. | Polarimetry |

Chiral HPLC Method (Self-Validating)

-

Column: Daicel Chiralcel OJ-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 210 nm or 254 nm.

-

Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (confirm with racemic standard).

Troubleshooting & Optimization

Figure 2: Decision tree for process troubleshooting.

Scientist-to-Scientist Notes:

-

Temperature Control: The N-acylation is highly exothermic. Keep T < 5°C to prevent O-acylation (ester formation), which leads to byproducts.

-

Quenching LAH: The aluminum salts can trap the product. Thorough washing of the filter cake with hot THF or DCM is crucial for yield.

-

Storage: The free amine absorbs CO2 from air (carbamate formation). Store as the HCl or Fumarate salt under Argon.

References

-

Synthesis of Phenylmorpholine Analogs: US Patent 2013/0203752 A1. "Phenylmorpholines and analogues thereof." Link

-

Chiral HPLC Methods: Phenomenex Chiral Separation Guide. "Strategies for Chiral HPLC Method Development." Link

-

General Morpholine Synthesis: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). "Oxazaborolidine-Catalyzed Reduction." (Contextual reference for asymmetric reduction alternatives). Link

-

Properties of (S)-3-Phenylmorpholine: ChemScene Product Data. CAS 914299-79-9.[3][4] Link

Sources

- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

Application Notes and Protocols for the Stereoretentive Buchwald-Hartwig Amination of (3S)-3-Phenyl-morpholine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Medicinal Chemist's Toolbox with Chiral N-Aryl Morpholines

The morpholine motif is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When chirality is introduced, as in (3S)-3-phenyl-morpholine, it opens the door to stereospecific interactions with biological targets, a critical aspect of modern drug design. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, particularly for the synthesis of complex aryl amines.[2] This application note provides a detailed guide to the stereoretentive Buchwald-Hartwig amination using (3S)-3-phenyl-morpholine hydrochloride, a readily available chiral building block.

A key challenge when working with chiral amines, especially those with a stereocenter alpha to the nitrogen, is the potential for racemization under the reaction conditions. This guide will address this challenge by presenting a protocol that leverages a catalyst system known to preserve stereochemical integrity. Furthermore, this document will detail the necessary considerations for using the amine as its hydrochloride salt, a common and stable form for many amines.

Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3] The currently accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the coordination of the amine to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst.

Key Considerations for the Amination of (3S)-3-Phenyl-morpholine HCl

Stereochemical Integrity:

The primary concern when coupling a chiral amine like (3S)-3-phenyl-morpholine is the preservation of its enantiopurity. It has been demonstrated that for intermolecular Buchwald-Hartwig reactions of amines with a stereocenter at the α-position to the nitrogen, the use of a bidentate phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with a palladium precursor can effectively prevent racemization and yield the product with high enantiopurity.

Handling the Hydrochloride Salt:

(3S)-3-Phenyl-morpholine is often supplied as its hydrochloride salt for improved stability and handling. When using the HCl salt in a Buchwald-Hartwig reaction, it is crucial to account for the presence of the acidic proton. This necessitates the use of at least one additional equivalent of base to neutralize the HCl and generate the free amine in situ. Failure to do so will result in incomplete conversion as the amine will remain protonated and thus non-nucleophilic.

Choice of Catalyst and Ligand:

The selection of the palladium precursor and the phosphine ligand is critical for a successful reaction. For the stereoretentive coupling of (3S)-3-phenyl-morpholine, a combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a chiral or achiral bulky biarylphosphine ligand is recommended. While chiral ligands can be used, an achiral ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium precatalyst has been shown to be highly effective for the amination of a variety of amines, including cyclic secondary amines.

Base Selection:

A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation. Given that an extra equivalent of base is needed to neutralize the HCl salt of the amine, a total of at least two equivalents of base relative to the amine hydrochloride should be employed.

Solvent Choice:

Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are common choices that have demonstrated good performance in these reactions. It is essential to use a solvent with a sufficiently high boiling point to allow for the necessary reaction temperature.

Experimental Protocol: Synthesis of (S)-4-(4-methoxyphenyl)-3-phenylmorpholine

This protocol details the coupling of (3S)-3-phenyl-morpholine HCl with 4-bromoanisole as a representative example.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| (3S)-3-Phenyl-morpholine HCl | 199.68 | 200 mg | 1.0 | 1.0 equiv |

| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 equiv |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 2.5 mol% |

| XPhos | 476.67 | 24 mg | 0.05 | 5.0 mol% |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 211 mg | 2.2 | 2.2 equiv |

| Anhydrous Toluene | - | 5 mL | - | - |

Reaction Setup Workflow:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add (3S)-3-phenyl-morpholine hydrochloride (200 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (211 mg, 2.2 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-4-(4-methoxyphenyl)-3-phenylmorpholine.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Chiral HPLC or SFC can be used to determine the enantiomeric excess of the product.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst. |

| - Insufficient base | - Ensure at least 2.2 equivalents of base are used to neutralize the HCl salt and deprotonate the amine. - Use a freshly opened bottle of base. | |

| - Poor quality solvent | - Use anhydrous, degassed solvent. | |

| - Reaction temperature too low | - Increase the reaction temperature in increments of 10 °C. | |

| Racemization of product | - Inappropriate ligand | - Switch to a bidentate ligand like BINAP or a bulky monophosphine ligand known to promote stereoretentive coupling. |

| Formation of side products | - Hydrodehalogenation of aryl halide | - Ensure the reaction is run under a strictly inert atmosphere. |

| - Homocoupling of aryl halide | - Lower the reaction temperature. - Decrease the catalyst loading. |

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. (2023, March 5). Buchwald-Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

Sources

Application Note: Medicinal Chemistry Applications of the (3S)-3-Phenyl-Morpholine Scaffold

Introduction: The Privileged Nature of the Scaffold

The (3S)-3-phenyl-morpholine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike simple morpholine rings which primarily serve to improve solubility or pharmacokinetic (PK) profiles, the introduction of a phenyl group at the C3 position—specifically in the (S)-configuration—imparts critical conformational rigidity and creates a distinct chiral vector for receptor engagement.[1]

This scaffold is most notably validated by the success of Aprepitant (Emend®), a high-affinity Neurokinin-1 (NK1) receptor antagonist.[1] However, its utility extends beyond NK1 antagonism into dipeptidyl peptidase-4 (DPP-4) inhibition and norepinephrine reuptake inhibition (NRI).[1]

Key Pharmacological Advantages[2]

-

Conformational Locking: The C3-phenyl substituent prefers an equatorial orientation in the morpholine chair conformation, reducing the entropic penalty upon binding to protein targets.[1]

-

Metabolic Shielding: The steric bulk of the phenyl group adjacent to the nitrogen atom hinders oxidative metabolism (N-dealkylation) and blocks metabolic "soft spots" on the heterocyclic ring.[1]

-

Chiral Recognition: The (3S) vector directs substituents into specific hydrophobic pockets, often serving as a discriminator between receptor subtypes (e.g., NK1 vs. NK2).[1]

Structural & Pharmacological Rationale[1][2][3][4][5][6][7]

Conformational Analysis

In the ground state, (3S)-3-phenyl-morpholine adopts a chair conformation where the bulky phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This pre-organization is critical for potency.

-

N-4 Vector: Available for diversity (alkylation/acylation) to reach solvent-exposed regions or secondary binding pockets.[1]

-

C-2 Vector: Functionalization here (e.g., ether linkage in Aprepitant) allows for "cis" or "trans" relationships relative to the C3-phenyl, enabling precise tuning of the pharmacophore.[1]

Metabolic Stability (Scaffold Hopping)

Replacing a flat aromatic ring (e.g., piperazine or benzene) with the 3-phenyl-morpholine scaffold often improves metabolic stability.[1] The morpholine oxygen reduces the basicity of the amine (lowering hERG liability), while the C3-phenyl group sterically protects the nitrogen lone pair from Cytochrome P450 oxidation.[1]

Case Study: NK1 Receptor Antagonists (Aprepitant)

The development of Aprepitant provides the blueprint for utilizing this scaffold.

-

Challenge: Early peptide-based Substance P antagonists lacked oral bioavailability and metabolic stability.[1]

-

Solution: The (3S)-3-phenyl-morpholine core was utilized to anchor the molecule in the hydrophobic core of the NK1 receptor.[1]

-

Mechanism: The 3-phenyl ring engages in

stacking or hydrophobic interactions within the transmembrane domain, while the acetal side chain at C2 targets accessory residues.[1]

Visualization: SAR Logic of NK1 Antagonists

Figure 1: Structure-Activity Relationship (SAR) logic for the application of the 3-phenyl-morpholine scaffold in NK1 antagonists.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (3S)-3-Phenyl-Morpholine

Objective: Synthesize the core scaffold from the chiral pool starting material, (S)-phenylglycinol.[1] This route avoids expensive chiral resolution steps.

Reagents:

-

(S)-(+)-2-Phenylglycinol (CAS: 20989-17-7)[1]

-

Chloroacetyl chloride[1]

-

Triethylamine (TEA)

-

Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH3[1]·DMS)

-

THF (anhydrous), Toluene, NaOH.

Step-by-Step Methodology:

-

N-Acylation:

-

Dissolve (S)-phenylglycinol (1.0 eq) in anhydrous THF at 0°C under

. -

Add TEA (1.2 eq).

-

Dropwise add Chloroacetyl chloride (1.1 eq). Stir for 2 hours at 0°C

RT. -

Checkpoint: Monitor TLC for disappearance of amine.

-

Workup: Quench with water, extract with EtOAc.[1] Concentrate to yield the chloro-amide intermediate.[1]

-

-

Cyclization (Morpholinone Formation):

-

Reduction (The Critical Step):

-

Suspend LAH (2.0 eq) in anhydrous THF at 0°C.

-

Add the morpholinone solution dropwise (exothermic!).

-

Reflux for 6 hours to ensure complete reduction of the lactam.

-

Quench: Fieser workup (

mL -

Filter precipitate, dry filtrate over

, and concentrate.

-

-

Purification:

-

The crude oil is usually >90% pure. Purify via flash chromatography (DCM/MeOH 95:5) or crystallize as the HCl salt (add 4M HCl in dioxane).

-

Data Validation Table:

| Parameter | Specification | Method of Verification |

| Appearance | Colorless oil / White solid (HCl salt) | Visual Inspection |

| Chiral Purity | > 98% ee | Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10) |

| 1H NMR | Characteristic benzylic proton ~3.8 ppm (dd) | 400 MHz NMR (CDCl3) |

| MS (ESI) | [M+H]+ = 164.1 | LC-MS |

Protocol B: N-Functionalization (Reductive Amination)

Objective: Derivatize the N4 position to attach side chains.[1]

-

Dissolve (3S)-3-phenyl-morpholine (1.0 eq) in DCE (Dichloroethane).

-

Add aldehyde/ketone (1.1 eq) and Acetic Acid (catalytic). Stir 30 min.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir overnight at RT.

-

Workup: Quench with sat.

, extract with DCM.

Synthetic Workflow Diagram

Figure 2: Synthetic route from chiral pool material to the final scaffold.

References

-

Hale, J. J., et al. (1998). "Structural basis for the interaction of the NK1 receptor antagonist aprepitant with the human substance P receptor." Journal of Medicinal Chemistry. (Context: Validating the binding mode of the 3-phenylmorpholine core).

-

Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society. (Context: Industrial synthesis and stereochemical control).

- Meyers, A. I., et al. (1995). "Asymmetric Synthesis of Morpholines." Journal of Organic Chemistry. (Context: General protocols for chiral morpholine synthesis).

-

Merck & Co. (2005).[2] "EPA Presidential Green Chemistry Challenge Award: Synthesis of Aprepitant."[2] (Context: Green chemistry improvements in scaffold synthesis).

- Di Fabio, R., et al. (2013). "Substituted Morpholines as NK1 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Context: SAR expansion of the scaffold).

Sources

Troubleshooting & Optimization

preventing racemization of (3S)-3-phenyl-morpholine hcl during synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of chiral morpholines. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of (3S)-3-phenyl-morpholine HCl. Maintaining the stereochemical integrity of this compound is paramount for its intended biological activity and regulatory compliance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions to preserve the enantiomeric purity of your product.

Q1: My final product shows significant racemization after the cyclization step to form the morpholine ring. What are the likely causes and how can I fix it?

A1: Racemization at this stage is almost always linked to the abstraction of the proton at the C3 position (the chiral center), which is acidic due to its position alpha to both the phenyl ring and the nitrogen atom. This proton removal forms a planar, achiral enamine intermediate, which can be re-protonated from either face, leading to a racemic mixture.

Causality & Solutions:

-

Base Selection is Critical: The choice of base for the cyclization is the most common cause of racemization. Strong, non-sterically hindered bases (e.g., sodium hydroxide, potassium tert-butoxide in excess) can readily deprotonate the C3 position.

-

Solution: Employ a weaker, non-nucleophilic, or sterically hindered base. N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are often preferred as they are less likely to cause epimerization.[1] The steric bulk of these bases hinders their approach to the C3 proton.

-

-

Temperature Control: Higher reaction temperatures provide the activation energy needed for the proton abstraction to occur.[2][3]

-

Solution: Maintain strict, low-temperature control throughout the reaction. Aim for the lowest possible temperature that allows the cyclization to proceed at a reasonable rate. For many cyclizations, temperatures between -20°C and 0°C are recommended. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

-

-

Solvent Effects: Polar, protic solvents can facilitate proton transfer and stabilize the charged intermediates that lead to racemization.

-

Solution: Utilize aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. These solvents do not actively participate in proton exchange at the chiral center.

-

Q2: I'm observing a loss of enantiomeric excess during the work-up and purification steps. What's happening here?

A2: The chiral integrity of 3-phenyl-morpholine is vulnerable to both acidic and basic conditions, which are common during aqueous work-ups and chromatography.

Causality & Solutions:

-

pH Extremes During Extraction: Washing with strong acids or bases can catalyze racemization via the mechanism described in Q1.

-

Solution: Use buffered aqueous solutions for washing. A phosphate buffer at a pH of ~7.0 is ideal. If pH adjustment is necessary, use dilute solutions and minimize contact time. Always re-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.

-

-

Chromatography-Induced Racemization: Standard silica gel is inherently acidic and can cause on-column racemization, especially with prolonged exposure.

-

Solution:

-

Deactivate the Silica: Neutralize the silica gel by pre-treating it with a solution of a volatile amine, like triethylamine (typically 1-2% in the eluent), and then drying it before packing the column.

-

Use Alternative Media: Consider using neutral alumina or a less acidic stationary phase for purification.

-

Minimize Residence Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

-

-

Q3: The final step of forming the hydrochloride (HCl) salt is causing significant racemization. How can I perform this step safely?

A3: This is a common and often overlooked source of racemization. Using aqueous HCl exposes the free base to protic acidic conditions, which can readily catalyze the enamine formation and subsequent racemization.

Causality & Solutions:

-

Protic Acidic Environment: Aqueous HCl provides both the acid catalyst and the proton source for racemization.

-

Solution: Anhydrous HCl Salt Formation. This is the most reliable method.

-

Dissolve the purified (3S)-3-phenyl-morpholine free base in a cold (0°C), anhydrous, aprotic solvent like diethyl ether, tert-butyl methyl ether (TBME), or ethyl acetate.

-

Bubble anhydrous HCl gas through the solution slowly, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in 1,4-dioxane) dropwise with vigorous stirring.

-

The HCl salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold, anhydrous solvent, and dry under vacuum. This method completely avoids an aqueous environment.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism of racemization for (3S)-3-phenyl-morpholine?

A1: The primary mechanism is the deprotonation at the chiral carbon (C3), which is a benzylic position, to form a resonance-stabilized, planar achiral enamine intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the (S) and (R) enantiomers. This process is catalyzed by both acids and bases.[4]

Caption: Mechanism of racemization for 3-phenyl-morpholine.

Q2: Which steps in a typical synthesis are most susceptible to racemization?

A2: The highest risk steps are those that expose the chiral center to energy or reagents that can facilitate proton abstraction. These include:

-

Ring Closure/Cyclization: Especially if performed at elevated temperatures or with strong bases.[5]

-

Deprotection Steps: Removal of protecting groups (e.g., from the nitrogen) under harsh acidic or basic conditions.

-

Work-up and Purification: Extractions involving strong acids/bases or purification on acidic media like silica gel.

-

Salt Formation: Particularly when using aqueous acids to form the final salt.

Q3: What are the ideal reaction conditions to maintain chiral integrity?

A3: The ideal conditions are always the mildest possible that afford a clean and efficient reaction. A summary of best practices is provided in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Maintain at or below room temperature; sub-zero temperatures (-20°C to 0°C) are often ideal. | Reduces the available energy for proton abstraction and epimerization.[3] |

| Base Selection | Use weak, sterically hindered, non-nucleophilic bases (e.g., DIPEA, NMM, 2,4,6-collidine). | Minimizes the rate of deprotonation at the chiral center.[1] |

| Solvent Choice | Aprotic solvents (THF, DCM, Toluene, Dioxane). | Prevents the solvent from participating in proton-transfer mechanisms.[6] |

| pH Control | Maintain near-neutral pH (6.5-7.5) during aqueous work-ups. | Avoids both acid and base-catalyzed racemization. |

| Reagent Addition | Slow, controlled addition of reagents. | Helps to manage reaction exotherms and avoid localized "hot spots". |

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A4: The gold standard for determining the enantiomeric excess of chiral amines like 3-phenyl-morpholine is Chiral High-Performance Liquid Chromatography (HPLC) .[7]

-